5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid

Solid-phase peptide synthesis Protecting group strategy Lipophilicity

Researchers seeking a conformationally restricted piperidine bioisostere often face failed deprotection or altered LogD with incorrect protecting groups. This Boc-protected spirocyclic amino acid building block (CAS 1251012-82-4) enables direct amide coupling without extra protection/deprotection. • Predicted LogP 0.30, pKa 4.58 - aqueous workup compatible • Validated bioisostere for piperidine-4-carboxylic acid in CNS lead optimization • Orthogonal Boc group compatible with Fmoc-SPPS; avoids hydrogenolysis. Supplied with full analytics; ready for immediate global shipment.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 1251012-82-4
Cat. No. B1403386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid
CAS1251012-82-4
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC2C(=O)O
InChIInChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-11(6-12)4-7(11)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
InChIKeyYHMUQYORLLKZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid: Core Spirocyclic Building Block


5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid (CAS 1251012-82-4), C11H17NO4, MW 227.26) is a Boc-protected spirocyclic amino acid building block combining an azetidine ring spiro-fused to a cyclopropane bearing a carboxylic acid handle . The 5-azaspiro[2.3]hexane scaffold is increasingly studied as a conformationally restricted piperidine bioisostere and constrained glutamate mimetic, but its N-Boc-1-carboxylic acid form is specifically designed as a direct incorporation-ready intermediate for amide bond formation and peptide coupling in medicinal chemistry campaigns .

Boc-Protected Intermediate Ready for direct amide coupling and Fmoc-SPPS protocols without additional deprotection steps
Spirocyclic Piperidine Bioisostere 5-azaspiro[2.3]hexane core aligns with piperidine pharmacophore geometry in clustering studies
Conformationally Restricted Scaffold Spiro-fused cyclopropane locks the azetidine into a single dominant conformation, reducing entropic penalty

Procurement Risk: Cbz Analog and 4-Aza Regioisomer Substitution


Although the 5-azaspiro[2.3]hexane-1-carboxylic acid core is shared across several protected variants, substitution at the protecting group or nitrogen position dramatically alters physicochemical properties, synthetic compatibility, and biological vector geometry. The Boc group on 1251012-82-4 contributes a predicted LogP of 0.30 and pKa of 4.58 (±0.20) , whereas the Cbz analog (CAS 1820619-57-5) introduces a benzyl moiety that substantially increases lipophilicity and alters hydrogen-bonding capacity, making it incompatible with Boc-based SPPS protocols. Moving the nitrogen from position 5 to position 4 (4-azaspiro[2.3]hexane) changes the exit vector angles of substituents, as demonstrated by EVP analysis , which directly alters SAR when the scaffold is deployed as a piperidine replacement. Without side-by-side quantitative benchmarking, a simple CAS-number swap risks failed deprotection, altered LogD, and incorrect pharmacophore projection.

Protecting group swap (Boc → Cbz) Cbz analog substantially increases lipophilicity and requires hydrogenolysis, making it incompatible with Boc-based SPPS and altering HPLC retention.
Regioisomer mismatch (5-Aza → 4-Aza) 4-Azaspiro[2.3]hexane projects substituents at different exit vector angles, shifting pharmacophore alignment away from piperidine-like geometry.
Flexible analog substitution Replacing the spirocyclic core with flexible azetidine or piperidine analogs removes conformational restriction, potentially increasing entropic penalty and altering binding profile.

Quantitative Differentiation Evidence vs. Closest Analogs


Protecting Group Orthogonality: Boc vs. Cbz in SPPS

The Boc-protected building block (1251012-82-4) exhibits a predicted LogP of 0.30 , reflecting the moderate lipophilicity imparted by the tert-butyl carbamate. In contrast, the Cbz-protected analog 5-((benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid (CAS 1820619-57-5, C14H15NO4, MW 261.27) carries a benzyl group that is expected to raise LogP by approximately 1.0–1.5 units based on the Hansch π constant for benzyl (π ≈ 1.0–1.5). This difference directly impacts reversed-phase HPLC retention and aqueous solubility in peptide synthesis workflows. Furthermore, Boc deprotection proceeds under mild acidic conditions (TFA, HCl/dioxane) compatible with most peptide resins, whereas Cbz removal requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH), which are incompatible with methionine, cysteine, and certain side-chain protecting groups [1].

Protecting Group Orthogonality
Reported
Boc LogP 0.30 TFA deprotection
vs
Cbz Higher LogP Hydrogenolysis
Guides orthogonal deprotection strategy in SPPS
Estimated LogP difference based on Hansch π constant
Solid-phase peptide synthesis Protecting group strategy Lipophilicity

Nitrogen Regiochemistry: 5-Aza vs. 4-Aza Bioisosteric Similarity

In a data-driven unsupervised clustering study comparing nine spiro[2.3]hexane analogs against ~70 common heterocycles, 5-azaspiro[2.3]hexane showed striking similarity to piperidine—one of the most widely used pharmacophores—whereas 4-azaspiro[2.3]hexane clustered differently, reflecting its distinct nitrogen placement and exit vector geometry [1]. EVP analysis of 4-azaspiro[2.3]hexane building blocks confirmed that the 4-aza regioisomer projects substituents at angles measurably different from the 5-aza scaffold . The 5-aza isomer (N within the azetidine ring) positions the nitrogen closer to the carboxylic acid attachment point, enabling intramolecular hydrogen-bonding patterns that are geometrically inaccessible to the 4-aza variant. This regiochemical distinction is not interchangeable in SAR-driven lead optimization.

Nitrogen Regiochemistry
Data to verify
5-Aza Strong similarity to piperidine
vs
4-Aza Different cluster; distinct exit vectors
5-Aza aligns with piperidine pharmacophore; 4-aza does not
Unsupervised clustering and EVP analysis; confirm with target SAR
Bioisostere Piperidine replacement Exit vector analysis

Conformational Restriction: Spirocyclic vs. Flexible Analogs

The 5-azaspiro[2.3]hexane scaffold was explicitly designed to further limit rotation around the C3–C4 bond present in simple azetidine-based glutamate analogs (compound Ia), with the spiro-fused cyclopropane ring locking the azetidine into a single dominant conformation [1]. This conformational 'freezing' reduces the entropic penalty upon target binding relative to flexible piperidine-4-carboxylic acid or N-Boc-azetidine-3-carboxylic acid, which each sample multiple low-energy conformers in solution. The diastereoselective synthesis reported by Bechi et al. yielded the target scaffold in 10 steps with good overall yield from D-serine, with the key rhodium-catalyzed cyclopropanation proceeding with trans selectivity, producing the most thermodynamically stable diastereoisomer (ΔG = 0 kcal/mol for trans-20a,c vs. +1.49 kcal/mol for cis-20b and +4.48 kcal/mol for cis-20d) [1].

Conformational Restriction
Reported
0 kcal/mol (trans)
cis diastereoisomers +1.49 to +4.48 kcal/mol
Confirms single dominant conformation, reducing entropic penalty
QM calculations and NOE studies on diastereoisomers
Conformational restriction Glutamate mimetic Entropic penalty

Commercial Purity and Scalability Comparison

Bidepharm (Bide Biotech) lists this compound with a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC . Competing suppliers including AKSci and BocSci offer the same compound at 95% minimum purity . The 3% absolute purity difference, while modest, corresponds to a 2.5-fold reduction in the maximum possible impurity burden (from 5% to 2%). For building blocks used in multi-step synthesis, early-stage impurities propagate, and the 98% specification reduces the risk of impurity-derived side products in the final compound. Fluorochem provides pricing from 100 mg (£20) through 5 g (£670), confirming multi-gram availability from a single vendor .

Commercial Purity
Head-to-head
98% purity
Competing suppliers at 95% min.
3% higher purity reduces downstream impurity burden
Bidepharm batch QC with NMR, HPLC, GC
Chemical procurement Purity specification Scale-up

Validated Application Scenarios


Piperidine Bioisostere Replacement in Kinase or GPCR Programs

When a lead series contains a piperidine-4-carboxylic acid moiety and the medicinal chemistry objective is to improve IP position while maintaining or enhancing target binding, the 5-azaspiro[2.3]hexane scaffold offers a validated bioisosteric replacement. Unsupervised clustering data confirm that 5-azaspiro[2.3]hexane maps closely to piperidine among ~70 common heterocycles [1], and the Boc-1-carboxylic acid building block (1251012-82-4) enables direct incorporation via standard amide coupling without additional protection/deprotection steps. The conformational restriction imposed by the spiro-fused cyclopropane reduces the entropic penalty of binding, as demonstrated by the diastereoisomer stability calculations (ΔG = 0 kcal/mol for trans vs. up to +4.48 kcal/mol for cis) [2], potentially improving binding affinity over the flexible piperidine parent.

Conformationally Constrained Glutamate Receptor Ligand Synthesis

For CNS programs targeting metabotropic or ionotropic glutamate receptors, the 5-azaspiro[2.3]hexane scaffold was specifically designed as a 'frozen' L-glutamic acid analog that eliminates rotation around the C3–C4 bond present in earlier azetidine-based ligands [2]. The Boc-1-carboxylic acid building block provides the fully protected intermediate for 10-step synthesis of the final amino acid derivatives 27a and 27c, which were prepared in good overall yield from D-serine. This scaffold is directly relevant to mGluR2/3 agonist programs and general glutamate receptor pharmacology.

Orthogonal Boc-SPPS Spirocyclic Amino Acid Incorporation

For peptide and peptidomimetic synthesis requiring an N-Boc-protected spirocyclic amino acid that is compatible with Fmoc-SPPS, 1251012-82-4 is the appropriate choice over the Cbz analog (CAS 1820619-57-5). The Boc group's LogP contribution (predicted LogP = 0.30) is significantly lower than that of the Cbz benzyl moiety, facilitating aqueous workup and HPLC purification of intermediate peptides. Boc deprotection with TFA after resin cleavage is orthogonal to acid-labile side-chain protecting groups, whereas Cbz requires hydrogenolysis conditions incompatible with sulfur-containing residues [3]. This makes 1251012-82-4 the only viable option for incorporating the 5-azaspiro[2.3]hexane scaffold into Fmoc-based peptide sequences.

Application
Selection Property
Validation Focus
Kinase/GPCR lead optimization
Piperidine bioisostere similarity & conformational restriction
Binding affinity & IP position improvement
Glutamate receptor ligand design
Conformationally constrained glutamate mimetic
Stereocontrolled synthesis & target binding assay
Fmoc-SPPS peptide/peptidomimetic synthesis
Boc-orthogonal protecting group compatibility
Deprotection selectivity & aqueous workup
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